

Spectroscopic Profile of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylisoxazole-5-carboxylic acid

Cat. No.: B1317163

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylisoxazole-5-carboxylic acid**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for **4-Methylisoxazole-5-carboxylic acid** in the public domain, this guide presents data for its close structural isomer, 5-Methylisoxazole-4-carboxylic acid. The spectroscopic properties of these isomers are expected to be similar, but distinct, and this document should be used as a comparative reference. The information herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectroscopic characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 5-Methylisoxazole-4-carboxylic acid, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ^1H and ^{13}C NMR are indicative of the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.8	s	3H	-CH ₃
~8.5	s	1H	Isoxazole C-H
~13.0	br s	1H	-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact chemical shifts can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid

Chemical Shift (δ) ppm	Assignment
~12	-CH ₃
~110	Isoxazole C4
~158	Isoxazole C3
~163	-COOH
~170	Isoxazole C5

Note: Predicted data based on typical chemical shifts for isoxazole and carboxylic acid functionalities.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1620	Medium	C=N stretch (Isoxazole ring)
~1570	Medium	C=C stretch (Isoxazole ring)
~1450	Medium	C-H bend (-CH ₃)
~1250	Strong	C-O stretch (Carboxylic acid)
~920	Medium, Broad	O-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 5-Methylisoxazole-4-carboxylic acid^[5]

m/z	Relative Intensity (%)	Assignment
127	High	[M] ⁺ (Molecular Ion)
110	Medium	[M - OH] ⁺
82	High	[M - COOH] ⁺
69	Medium	Fragmentation of isoxazole ring
43	High	[CH ₃ CO] ⁺

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample (5-Methylisoxazole-4-carboxylic acid) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
- **^1H NMR Acquisition:**
 - A standard proton spectrum is acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **^{13}C NMR Acquisition:**
 - A proton-decoupled carbon spectrum is acquired to obtain singlets for each unique carbon.
 - A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:**

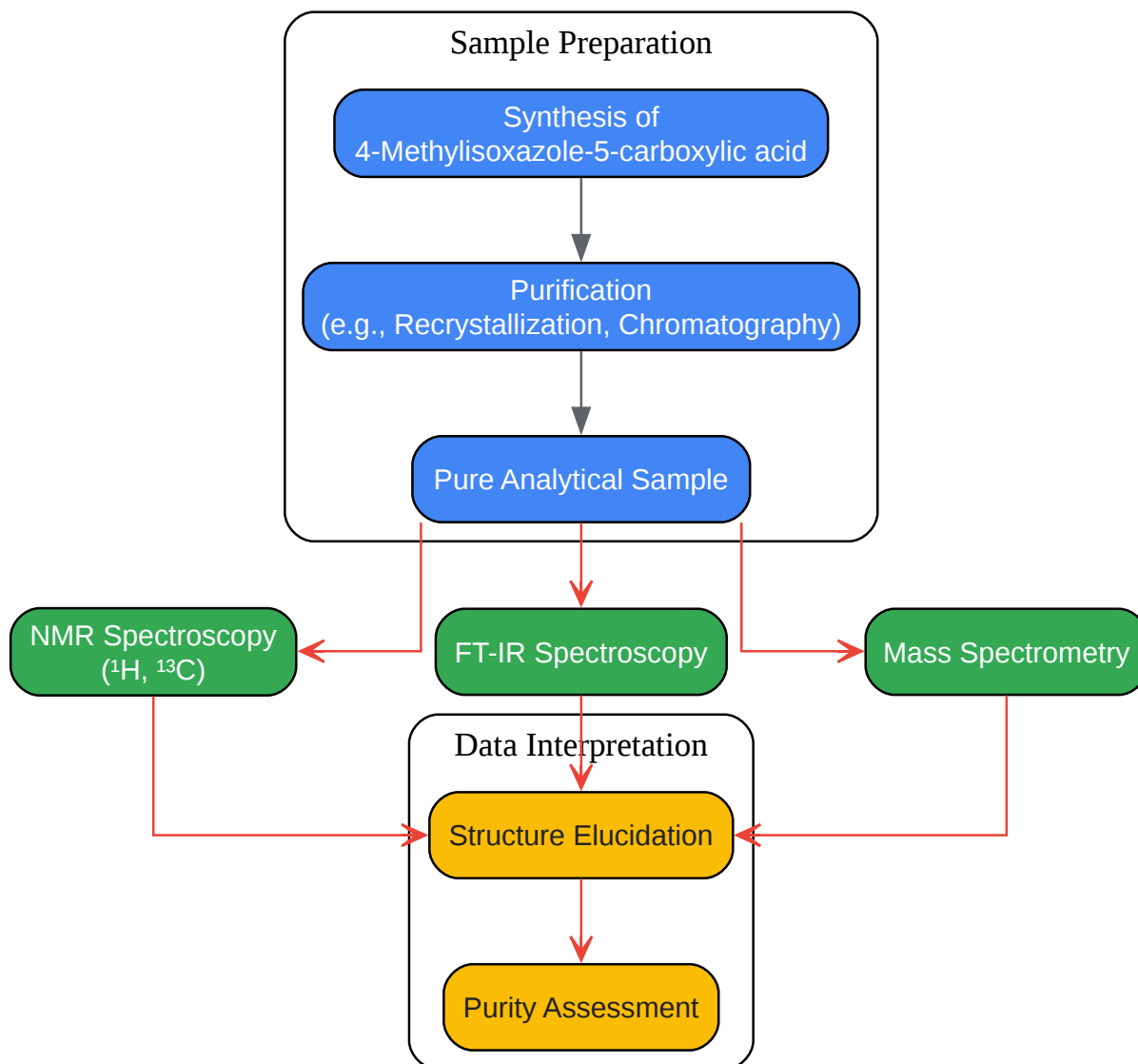
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
- Data Acquisition (EI):
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
 - The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
- Data Acquisition (ESI):
 - The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
 - As the solvent evaporates, charged molecular ions ($[M+H]^+$ or $[M-H]^-$) are released and analyzed by the mass spectrometer.

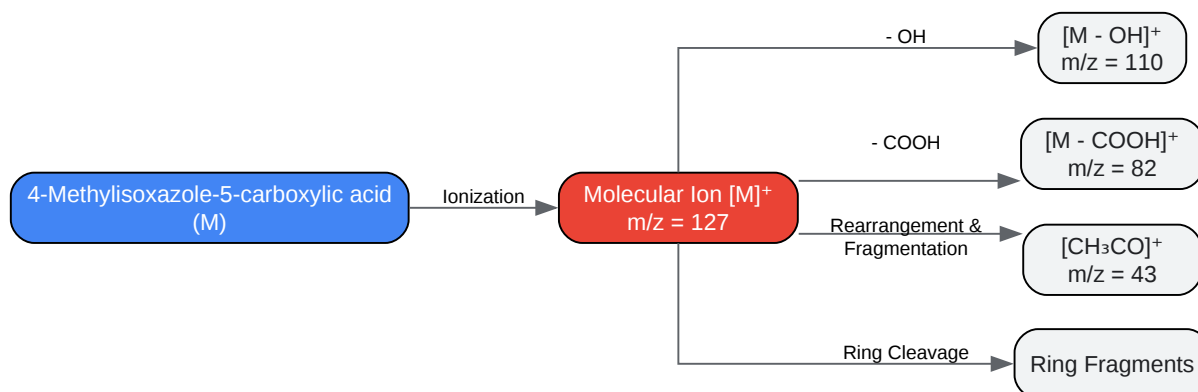
Visualizations

Diagrams illustrating key processes can aid in the understanding of experimental workflows and molecular relationships.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **4-Methylisoxazole-5-carboxylic acid**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoxazole(288-14-2) ¹³C NMR spectrum [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 5-Methylisoxazole-4-carboxylic acid | C₅H₅NO₃ | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) IR Spectrum [m.chemicalbook.com]
- 5. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317163#spectroscopic-data-of-4-methylisoxazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com